Endothall

Descripción

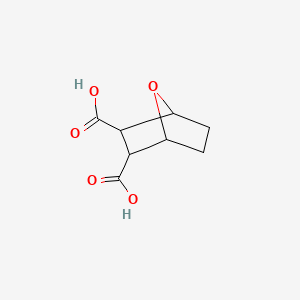

Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Cyclic AMP-dependent protein kinase (PKA) and Ca(2+)-calmodulin dependent protein kinase II (CaMKII)-mediated phosphorylation activate histamine synthesis in nerve endings, but the phosphatases deactivating it had not been studied. In this work we show that the protein phosphatase 2A (PP2A)/protein phosphatase 1 (PP1) inhibitor okadaic acid increases histamine synthesis up to twofold in rat cortical miniprisms containing histaminergic nerve endings. This effect was mimicked by the PP2A/PP1 inhibitor calyculin, but not by the inactive analog 1-norokadaone. Other phosphatase inhibitors like endothall (PP2A), cypermethrin and cyclosporin A (protein phosphatase 2B, PP2B) had much lower effects. The effects of okadaic acid appeared to be mediated by an activation of the histamine synthesizing enzyme, histidine decarboxylase. PKA-mediated activation of histamine synthesis decreased the EC(50) and maximal effects of okadaic acid. On the other hand, CaMKII-mediated activation of histamine synthesis decreased okadaic acid maximal effects, but it increased its EC(50). In conclusion, our results indicate that brain histamine synthesis is subjected to regulation by phosphatases PP2A and PP1, and perhaps also PP2B as well as by protein kinases. ... Protein phosphatase (PP) inhibitors and rat cerebellar glial cells in primary culture /were used/ to investigate the role of PP activity in the ability of glial cells to detoxify exogenously applied hydrogen peroxide (H2O2). The marine toxin okadaic acid (OKA), a potent PP1 and PP2A inhibitor, caused a concentration-dependent degeneration of astrocytes and increased the formation of hydroperoxide radicals significantly. Subtoxic exposures to OKA significantly potentiated toxicity by exogenous H2O2. The concentration of H2O2 that reduced by 50% the survival of astrocytes after 3 hr was estimated at 720+/-40 uM in the absence and 85+/-30 uM in the presence of the toxin. The PP inhibitors calyculin A and endothall also potentiated H2O2 toxicity in cerebellar astrocytes. OKA caused a time-dependent inhibition of both glial catalase and glutathione peroxidase, reducing by approximately 50% the activity of these enzymes after 3 hr, whereas other enzymatic activities remained unaffected. Also, OKA reduced the cellular content of total glutathione and elevated oxidized glutathione to about 25% of total glutathione. OKA-treated astrocytes cleared H2O2 from the incubation medium approximately two times more slowly than control cultures. Our results suggest a prominent role for PP activity in the antioxidant mechanisms protecting astrocytes against damage by H2O2. |

|---|---|

Número CAS |

28874-46-6 |

Fórmula molecular |

C8H10O5 |

Peso molecular |

186.16 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5-,6+ |

Clave InChI |

GXEKYRXVRROBEV-FBXFSONDSA-N |

SMILES canónico |

C1CC2C(C(C1O2)C(=O)O)C(=O)O |

Color/Form |

Cyrstalline, white solid |

Densidad |

1.431 |

melting_point |

Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |

Descripción física |

The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |

Números CAS relacionados |

129-67-9 (di-hydrochloride salt) 17439-94-0 (di-ammonium salt) 2164-07-0 (di-potassium salt) |

Solubilidad |

In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |

Presión de vapor |

1.57X10-10 mm Hg at 24 °C |

Origen del producto |

United States |

Foundational & Exploratory

Endothall's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall is a selective, contact herbicide with a multifaceted mechanism of action in plants. While its effects on various physiological processes have been documented for decades, recent research has pinpointed the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A), as its primary mode of action. This inhibition disrupts cellular signaling cascades, leading to a cascade of downstream effects, including interference with protein and lipid biosynthesis, disruption of cell membrane integrity, and altered respiration. This guide provides a comprehensive technical overview of this compound's mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows involved.

Primary Mechanism of Action: Protein Phosphatase Inhibition

The core of this compound's herbicidal activity lies in its ability to inhibit serine/threonine protein phosphatases, with a notable selectivity for Protein Phosphatase 2A (PP2A) over Protein Phosphatase 1 (PP1).[1][2][3] PP2A is a crucial enzyme in plants, regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and development. By binding to the catalytic subunit of PP2A, this compound prevents the dephosphorylation of target proteins, leading to their hyperphosphorylation and a subsequent disruption of normal cellular functions.[4]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound against PP1 and PP2A has been quantified, demonstrating its higher affinity for PP2A.

| Enzyme | Organism/Tissue | IC50 Value | Reference |

| PP2A | Spinach Leaf | More sensitive than PP1 | [3] |

| PP1 | Spinach Leaf | Less sensitive than PP2A | |

| PP2A (catalytic subunit) | Mammalian | 5- to 12-fold more sensitive than PP1 | |

| PP1 (catalytic subunit) | Mammalian | - |

Signaling Pathway: PP2A Inhibition and Cytoskeletal Disruption

The inhibition of PP2A by this compound has profound effects on the plant cytoskeleton, particularly the microtubule network. This is linked to the disruption of the TONNEAU2 (TON2) protein, a regulatory subunit of PP2A that is essential for the proper orientation of the cell division plane and microtubule organization. The resulting malformed spindles and abnormal microtubule patterns lead to an arrest of the cell cycle in prometaphase.

Secondary Effects on Plant Physiology

The inhibition of PP2A and the subsequent disruption of cellular signaling lead to a range of secondary effects that contribute to this compound's herbicidal efficacy.

Interference with Lipid and Protein Biosynthesis

This compound has been shown to interfere with both lipid and protein synthesis in plants.

| Plant Species | Tissue | This compound Concentration | Inhibition of Malonic Acid Incorporation | Reference |

| Hemp (Sesbania exaltata) | Hypocotyl segments | 5 µg/L | ~40% |

Disruption of Cell Membrane Integrity and Respiration

A key symptom of this compound phytotoxicity is the loss of cell membrane integrity, leading to electrolyte leakage and tissue necrosis. This is often accompanied by alterations in the plant's respiratory processes.

| Plant Species | Parameter | This compound Concentration | Effect | Reference |

| Hydrilla | Respiration | 100 µM | Reduced | |

| Hydrilla | Respiration | 1000 µM | Stimulated | |

| Hydrilla | Ion Leakage (in darkness) | Not specified | 30% greater cellular damage than in light after 30 hours |

Dose-Response Relationships in Aquatic Weeds

The efficacy of this compound is dependent on both the concentration and the duration of exposure.

| Plant Species | This compound Concentration (mg ae/L) | Exposure Time (hours) | Biomass Reduction |

| Eurasian watermilfoil | 0.5 | 48 | >85% |

| Eurasian watermilfoil | 1.0 | 36 | >85% |

| Eurasian watermilfoil | 3.0 | 18 | >85% |

| Eurasian watermilfoil | 5.0 | 12 | >85% |

| Hydrilla | 2.0 | 48 | >85% |

| Hydrilla | 3.0 | 24 | >85% |

| Hydrilla | 4.0 | 24 | >85% |

| Hydrilla | 5.0 | 24 | >85% |

Experimental Protocols

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol outlines the determination of this compound's inhibitory effect on PP2A activity using a malachite green-based phosphate detection method.

Materials:

-

Purified plant PP2A enzyme

-

This compound

-

Phosphopeptide substrate (e.g., RRA(pT)VA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA, 0.1% β-mercaptoethanol)

-

Malachite Green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions and the purified PP2A enzyme. Include a control with buffer instead of this compound.

-

Pre-incubate the plate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at approximately 650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Measurement of Ion Leakage

This protocol describes a method to quantify cell membrane damage by measuring electrolyte leakage from plant tissues.

Materials:

-

Plant leaf discs of uniform size

-

Deionized water

-

Conductivity meter

-

Test tubes or multi-well plates

Procedure:

-

Excise uniform leaf discs from control and this compound-treated plants.

-

Rinse the discs briefly with deionized water to remove surface contaminants.

-

Place a set number of discs in a known volume of deionized water in a test tube or well.

-

Incubate the samples at room temperature with gentle agitation.

-

At specified time intervals, measure the conductivity of the surrounding solution using a conductivity meter.

-

To determine the total ion content, boil the samples for a set period (e.g., 15 minutes) to cause complete cell lysis, cool to room temperature, and measure the final conductivity.

-

Express ion leakage as a percentage of the total conductivity.

Immunofluorescence Microscopy of Microtubules

This protocol provides a general workflow for visualizing the effects of this compound on the microtubule cytoskeleton in plant cells.

Materials:

-

Plant tissue (e.g., root tips, cell suspension cultures)

-

Fixative (e.g., formaldehyde in a microtubule-stabilizing buffer)

-

Cell wall digesting enzymes (e.g., cellulase, pectinase)

-

Permeabilization buffer (containing a detergent like Triton X-100)

-

Primary antibody (e.g., monoclonal anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

-

Mounting medium with an anti-fade agent

-

Fluorescence microscope

Procedure:

-

Fix the plant tissue in a suitable fixative to preserve the cellular structures.

-

Partially digest the cell walls using an enzyme mixture to allow antibody penetration.

-

Permeabilize the cell membranes with a detergent-containing buffer.

-

Incubate the samples with the primary anti-tubulin antibody.

-

Wash the samples to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the samples to remove unbound secondary antibody.

-

Mount the samples on a microscope slide with an anti-fade mounting medium.

-

Visualize the microtubule structures using a fluorescence microscope.

Conclusion

This compound's mechanism of action in plants is a complex interplay of a primary inhibitory effect on Protein Phosphatase 2A and a cascade of downstream physiological consequences. This guide provides a foundational understanding for researchers and professionals working to further elucidate these pathways, develop new herbicidal compounds, or assess the environmental impact of this compound. The provided quantitative data and experimental protocols serve as a valuable resource for designing and executing further studies in this area. Future research should focus on obtaining more precise quantitative data, particularly IC50 values for plant-specific phosphatases, and further unraveling the intricate signaling networks that are disrupted by this potent herbicide.

References

Endothall as a Protein Phosphatase 2A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, has been identified as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a myriad of cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against PP2A, and its effects on key cellular signaling pathways. Detailed experimental protocols for assessing PP2A inhibition and visualizations of the affected pathways are included to facilitate further research and drug development efforts targeting PP2A.

Introduction

Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that plays a critical role in regulating signal transduction, cell cycle progression, and apoptosis.[1] It exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The diverse family of B subunits confers substrate specificity and subcellular localization to the holoenzyme. Given its central role in cellular homeostasis, the dysregulation of PP2A activity is implicated in various diseases, including cancer and neurodegenerative disorders.

This compound, along with its structural analog cantharidin, has emerged as a valuable chemical probe for studying PP2A function.[2] These compounds directly bind to the catalytic subunit of PP2A, inhibiting its enzymatic activity and leading to the hyperphosphorylation of downstream substrates.[2] This guide focuses on the biochemical and cellular effects of this compound as a PP2A inhibitor.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the catalytic subunit of PP2A.[2] This binding occludes the active site of the enzyme, thereby preventing the dephosphorylation of its protein substrates. The inhibition of PP2A by this compound leads to a hyperphosphorylated state of numerous regulatory proteins, which in turn disrupts various cellular signaling cascades.

dot

Quantitative Data Presentation

The inhibitory potency of this compound and related compounds against PP2A and the off-target phosphatase PP1 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Inhibitor | Target Enzyme | IC50 Value | Reference(s) |

| This compound | PP2A | 19 - 90 nM | [3] |

| PP1 | 5.0 µM | ||

| Cantharidin | PP2A | 160 - 200 nM | |

| PP1 | 1.7 - 1.8 µM | ||

| Okadaic Acid | PP2A | 0.1 - 0.3 nM | |

| PP1 | 15 - 50 nM |

Impact on Cellular Signaling Pathways

PP2A is a master regulator of multiple signaling pathways critical for cell growth, proliferation, and survival. By inhibiting PP2A, this compound can lead to the hyperactivation of several oncogenic pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. PP2A negatively regulates this pathway by dephosphorylating and inactivating key kinases such as MEK and ERK. Inhibition of PP2A by this compound removes this negative regulation, leading to sustained activation of the MAPK pathway.

dot

Wnt/β-catenin and mTOR Signaling Pathways

PP2A also plays a crucial role in downregulating the Wnt/β-catenin and mTOR signaling pathways, both of which are central to cell growth and proliferation. Inhibition of PP2A by this compound can, therefore, lead to the aberrant activation of these pathways, contributing to tumorigenesis.

dot

Experimental Protocols

The following are detailed protocols for two common in vitro assays used to measure the inhibitory activity of compounds like this compound against PP2A.

Malachite Green Phosphate Assay

This colorimetric assay quantifies the release of inorganic phosphate (Pi) from a phosphopeptide substrate upon dephosphorylation by PP2A.

Materials:

-

Purified PP2A enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/ml BSA, 0.1% β-mercaptoethanol)

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

This compound-sodium dilutions

-

Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)

-

Malachite Green Reagent B (Polyvinyl alcohol)

-

Malachite Green Working Solution (3 parts A: 1 part B, freshly prepared)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound-sodium in Assay Buffer.

-

In a 96-well plate, add 20 µL of Assay Buffer (for control) or this compound-sodium dilution to each well.

-

Add 10 µL of purified PP2A enzyme to each well.

-

Pre-incubate the plate for 10 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for 15-30 minutes.

-

Stop the reaction and develop color by adding 50 µL of Malachite Green Working Solution to each well.

-

Incubate at room temperature for 15-20 minutes for color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting a dose-response curve.

dot

p-Nitrophenyl Phosphate (pNPP) Assay

This assay utilizes the artificial substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PP2A, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

-

Purified PP2A enzyme

-

Assay Buffer (as above)

-

pNPP Substrate Solution

-

This compound-sodium dilutions

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound-sodium in Assay Buffer.

-

In a 96-well plate, add 25 µL of Assay Buffer (for control) or this compound-sodium dilution to each well.

-

Add 25 µL of purified PP2A enzyme to each well.

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of pNPP Substrate Solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the Malachite Green assay.

dot

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of PP2A in cellular physiology and pathology. Its potency and selectivity for PP2A make it a useful compound for dissecting PP2A-mediated signaling pathways. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to further unravel the complexities of PP2A regulation and to explore its potential as a therapeutic target in various diseases. Careful consideration of its off-target effects on PP1, especially at higher concentrations, is crucial for the accurate interpretation of experimental results.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Endothall

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall, a dicarboxylic acid herbicide, has been utilized for decades in both terrestrial and aquatic environments for the control of a wide range of weeds.[1][2] Its primary mode of action involves the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme in cellular signaling, leading to a cascade of downstream effects that result in plant cell death.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid.[5] Its structure consists of a bridged bicyclic ether with two adjacent carboxylic acid groups. This unique structure is central to its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

| CAS Number | 145-73-3 |

| Molecular Formula | C₈H₁₀O₅ |

| InChI Key | GXEKYRXVRROBEV-UHFFFAOYSA-N |

| SMILES | C1C2CC(C1O2)C(=O)O)C(=O)O |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, bioavailability, and interaction with biological systems. It is a white, odorless crystalline solid.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 186.16 g/mol |

| Melting Point | 144 °C (decomposes) |

| Water Solubility | 100 g/L at 20 °C |

| logP (Octanol-Water Partition Coefficient) | -0.5 to 1.91 (for the acid form) |

| Vapor Pressure | 1.57 x 10⁻¹⁰ mm Hg at 24 °C |

| pKa₁ | 3.4 |

| pKa₂ | 6.7 |

Mechanism of Action

This compound's primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a myriad of cellular processes. However, its phytotoxicity is also attributed to its effects on other cellular functions, including protein and lipid synthesis, and the disruption of cell membrane integrity.

Inhibition of Protein Phosphatase 2A (PP2A)

PP2A is a crucial regulator of cell cycle progression, signal transduction, and vesicle trafficking. By inhibiting PP2A, this compound disrupts the dephosphorylation of numerous substrate proteins, leading to a hyperphosphorylated state and subsequent cellular dysfunction.

Table 3: Inhibitory Activity of this compound against Protein Phosphatases

| Enzyme Target | IC₅₀ |

| Protein Phosphatase 2A (PP2A) | 90 nM |

| Protein Phosphatase 1 (PP1) | >10,000 nM |

Note: IC₅₀ values can vary depending on the specific assay conditions and the form of this compound used.

References

Endothall Degradation in Aquatic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Endothall, a commonly used aquatic herbicide, in aquatic environments. The document summarizes key quantitative data, details experimental methodologies for studying its degradation, and visualizes the known and putative degradation pathways.

Introduction

This compound (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a contact herbicide utilized for the control of submerged aquatic vegetation and algae.[1] Its fate in aquatic ecosystems is of significant interest due to potential impacts on non-target organisms and water quality. The primary mechanism of this compound dissipation from the water column is microbial degradation.[2][3] Abiotic processes such as photolysis and hydrolysis are generally considered minor contributors to its breakdown under typical environmental conditions.[4] This guide focuses on the core pathways of this compound degradation, providing researchers with a foundational understanding for environmental risk assessment and the development of bioremediation strategies.

Degradation Pathways

The breakdown of this compound in aquatic systems is predominantly a biological process driven by microorganisms. The presence of sediment and acclimated microbial populations can significantly influence the rate of degradation.

Microbial Degradation

Microbial action is the principal route of this compound degradation in aquatic environments. The process is primarily aerobic, with slower degradation rates observed under anaerobic conditions. A variety of microorganisms, including bacteria of the genus Arthrobacter, have been identified as capable of utilizing this compound as a sole source of carbon and energy. The degradation often exhibits a lag phase, followed by a more rapid breakdown as the specific microbial populations acclimate and proliferate.

The primary breakdown product of this compound is glutamic acid, a naturally occurring amino acid that is readily metabolized by a wide range of microorganisms. The biotransformation is thought to involve the cleavage of the oxabicyclo ring structure, leading to the formation of intermediates that enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. Ultimately, this compound is mineralized to carbon dioxide, water, and oxygen.

Photolysis

Photodegradation is not considered a significant pathway for this compound removal in aquatic systems. Studies have shown that this compound is relatively stable to photolysis under typical sunlight conditions.

Hydrolysis

Chemical hydrolysis is also not a major degradation route for this compound under normal environmental pH and temperature ranges. The molecule is stable to hydrolysis at acidic and neutral pH, with very slow breakdown observed under highly alkaline conditions.

Quantitative Data on this compound Degradation

The rate of this compound degradation is influenced by various environmental factors. The following tables summarize quantitative data from different studies.

| Parameter | Condition | Value | Reference(s) |

| Half-life (t½) | Aerobic aquatic environment | ~1 week or less | |

| Anaerobic aquatic environment | 10 days (dipotassium salt) | ||

| Field studies (general) | 5 - 10 days | ||

| Ponds (0.3-10 ppm application) | Undetectable after 2.5-4 days | ||

| Experimental greenhouse pools (0.3-1.4 ppm) | 4 days | ||

| Irrigation supply ponds (2 ppm) | 12 days | ||

| Anoxic water | 28% removal after 30 days |

Table 1: Summary of this compound Half-life in Aquatic Systems.

| Environmental Factor | Effect on Degradation Rate | Reference(s) |

| Temperature | Increased temperature leads to a faster degradation rate. | |

| Oxygen | Aerobic conditions favor rapid degradation; anaerobic conditions slow it down. | |

| Microbial Population | Presence of adapted microbial communities significantly accelerates degradation. | |

| Sediment | The presence of sediment is crucial for microbial degradation to occur. | |

| Organic Matter | Presence of organic matter can influence microbial activity and degradation rates. |

Table 2: Influence of Environmental Factors on this compound Degradation.

Experimental Protocols

The study of this compound degradation involves various experimental setups and analytical techniques. Below are detailed methodologies for key experiments.

Mesocosm Studies for Microbial Degradation

Objective: To evaluate the rate and pathway of this compound degradation in a simulated aquatic environment.

Methodology:

-

Mesocosm Setup: Establish replicate mesocosms (e.g., large glass tanks or outdoor ponds) containing water and sediment from a relevant aquatic source.

-

Acclimation (Optional): For some treatments, pre-expose the water and sediment to low concentrations of this compound to acclimate the microbial community.

-

This compound Application: Spike the mesocosms with a known concentration of this compound (e.g., analytical grade standard). Include control mesocosms without this compound.

-

Sample Collection: Collect water and sediment samples at regular time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Sample Preparation:

-

Water: Filter the water samples to remove suspended particles. Acidify the samples to preserve the analytes.

-

Sediment: Extract this compound and its metabolites from the sediment using an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Analytical Quantification: Analyze the concentration of this compound and its degradation products in the prepared samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization (as per EPA Method 548.1).

-

Data Analysis: Calculate the dissipation rate and half-life of this compound in the water and sediment phases.

Analytical Method for this compound in Water (Based on EPA Method 548.1)

Objective: To quantify the concentration of this compound in aqueous samples.

Methodology:

-

Solid Phase Extraction (SPE): Pass a known volume of the water sample through an anion exchange SPE cartridge to retain this compound.

-

Elution: Elute the this compound from the SPE cartridge using an acidified methanol solution.

-

Derivatization: Convert the this compound to its dimethyl ester derivative by heating it with an acidic methanol solution. This step is necessary to make the analyte volatile for GC analysis.

-

Liquid-Liquid Extraction: Extract the this compound dimethyl ester into an organic solvent such as methylene chloride.

-

Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject the concentrated extract into a gas chromatograph coupled with a mass spectrometer. The GC separates the this compound derivative from other compounds, and the MS provides sensitive and selective detection and quantification.

-

Quantification: Determine the concentration of this compound in the original sample by comparing the peak area of the derivative to a calibration curve prepared from known standards.

Identification of Degrading Microorganisms

Objective: To isolate and identify microorganisms capable of degrading this compound.

Methodology:

-

Enrichment Culture: Inoculate a minimal salts medium containing this compound as the sole carbon source with water or sediment from a contaminated site.

-

Isolation: After several transfers to fresh medium to enrich for this compound-degrading organisms, plate the culture onto solid minimal medium with this compound to obtain isolated colonies.

-

Degradation Assay: Confirm the degradative ability of the isolates by growing them in liquid culture with this compound and monitoring its disappearance over time using LC-MS/MS or GC-MS.

-

Molecular Identification: Identify the potent degrading isolates by sequencing the 16S rRNA gene and comparing the sequence to databases such as GenBank.

Visualization of Pathways and Workflows

This compound Degradation Pathways

The following diagrams illustrate the overall and a putative detailed microbial degradation pathway of this compound.

Caption: Overview of this compound degradation pathways in aquatic systems.

Caption: Putative microbial degradation pathway of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for studying this compound degradation and identifying the responsible microorganisms.

Caption: Workflow for an this compound degradation study in mesocosms.

Caption: Workflow for identifying this compound-degrading microorganisms.

Conclusion

The degradation of this compound in aquatic systems is a complex process dominated by microbial activity. Understanding the pathways and the factors that influence them is crucial for predicting the environmental fate of this herbicide. While the overall transformation to glutamic acid and subsequent mineralization is established, further research is needed to elucidate the specific enzymatic steps and intermediate metabolites involved in the initial ring cleavage and subsequent breakdown. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in environmental science and drug development to further investigate the intricate processes of this compound degradation.

References

An In-depth Technical Guide to the Environmental Fate and Persistence of Endothall

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of the herbicide Endothall. The information is curated to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Degradation of this compound in the Environment

The primary mechanism for the dissipation of this compound from the environment is microbial degradation. Other abiotic degradation processes such as hydrolysis and photolysis are generally not considered significant routes of breakdown under typical environmental conditions.[1][2]

Microbial Degradation

Microorganisms in soil and aquatic environments are the principal drivers of this compound degradation.[3][4] The rate of this biodegradation is influenced by several factors, including the presence of a competent microbial population, temperature, and the availability of oxygen.[1] Studies have shown that degradation is faster in the presence of sediment, which harbors a higher concentration of microorganisms. One of the key bacterial genera capable of utilizing this compound as a sole carbon and energy source is Arthrobacter.

The initial and major breakdown product of this compound is glutamic acid, a naturally occurring amino acid. This is followed by further metabolism to other simple organic acids and eventual mineralization to carbon dioxide.

Below is a simplified representation of the microbial degradation pathway of this compound.

Abiotic Degradation

Hydrolysis: this compound is stable to hydrolysis at acidic and neutral pH. At a pH of 7, the hydrolysis half-life has been reported to be as long as 28-25 days, indicating that this is not a primary degradation pathway.

Photolysis: Photodegradation is not a significant route of dissipation for this compound in the aquatic environment. One study noted a half-life of less than 24 hours at pH 5 under xenon arc lamp exposure, but this was not consistently observed.

Persistence of this compound in Environmental Compartments

The persistence of this compound is generally low in both terrestrial and aquatic environments due to its susceptibility to microbial degradation.

Persistence in Water

In aquatic systems, the half-life of this compound can range from a few days to several weeks, depending on conditions. Under aerobic conditions, the half-life is typically around one week or less. In anaerobic aquatic environments, degradation is slower, with a reported half-life of approximately 10 days for the dipotassium salt. The presence of aquatic plants and organic matter can also influence its persistence.

Persistence in Soil

In soil, this compound is also readily degraded by microorganisms. The half-life in soil is reported to be in the range of 4 to 9 days. Factors such as soil type, organic matter content, temperature, and moisture content can affect the rate of degradation.

The following table summarizes the half-life of this compound in various environmental compartments.

| Environmental Compartment | Condition | Half-life (days) | References |

| Water | Aerobic | 4 - 7 | |

| Water | Anaerobic | 10 | |

| Water (Pond) | Field Study | 5 - 10 | |

| Soil | Aerobic | 4 - 9 | |

| Soil (Clay) | - | 4 - 5 | |

| Soil (High Organic Content) | - | 9 |

Mobility and Transport of this compound

This compound's high water solubility and low potential for adsorption to soil and sediment particles indicate that it has the potential for mobility in the environment.

Adsorption to Soil and Sediment

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment. A low Koc value suggests high mobility. This compound has a very low Koc, with reported values of less than 2, indicating that it does not bind strongly to soil or sediment and is likely to be mobile in the soil column.

The following table summarizes the soil adsorption coefficient for this compound.

| Parameter | Value | Interpretation | References |

| Koc (mL/g) | < 2 | Very High Mobility |

Volatilization

Due to its low vapor pressure, volatilization of this compound from water or soil surfaces is not expected to be a significant dissipation pathway.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The bioconcentration factor (BCF) is a key parameter used to assess this potential.

Studies have shown that this compound has a very low potential for bioaccumulation in aquatic organisms. The whole-body bioconcentration factor (BCF) in bluegill sunfish has been measured to be less than 1. This low BCF is consistent with this compound's high water solubility and low octanol-water partition coefficient.

The following table summarizes the bioconcentration factor for this compound.

| Organism | BCF Value | Interpretation | References |

| Bluegill Sunfish (Lepomis macrochirus) | < 1 | Low Bioaccumulation Potential |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to determine the environmental fate parameters of this compound.

Determination of this compound Residues in Water (Based on EPA Method 548.1)

This method is used for the determination of this compound in drinking water sources and finished drinking water.

Principle: A water sample is passed through a liquid-solid extraction (LSE) cartridge containing a tertiary amine anion exchanger. The retained this compound is then eluted with acidic methanol. The eluate is derivatized to its dimethyl ester, which is then extracted and concentrated. The concentration of the this compound dimethyl ester is determined by gas chromatography (GC) with a mass spectrometer (MS) or a flame ionization detector (FID).

Detailed Protocol:

-

Sample Collection and Preservation: Collect a 100 mL water sample in a clean glass container. If residual chlorine is present, dechlorinate with 80 mg of sodium thiosulfate per liter. Acidify biologically active samples to a pH of 1.5-2 with hydrochloric acid. Store samples at 4°C away from light.

-

Solid Phase Extraction (SPE):

-

Condition an LSE cartridge by passing appropriate solvents through it.

-

Pass the 100 mL water sample through the conditioned cartridge.

-

Elute the trapped this compound from the cartridge with acidic methanol.

-

-

Derivatization:

-

Add a small volume of methylene chloride as a co-solvent to the eluate.

-

Heat the mixture to form the dimethyl ester of this compound.

-

-

Liquid-Liquid Extraction:

-

Add salted reagent water to the derivatized solution.

-

Extract the this compound dimethyl ester into methylene chloride.

-

-

Concentration: Reduce the volume of the methylene chloride extract using a gentle stream of nitrogen.

-

Analysis: Analyze the concentrated extract using a GC-MS or GC-FID system.

Below is a workflow diagram for the analysis of this compound in water.

Aerobic and Anaerobic Transformation in Soil (Based on OECD Guideline 307)

This test guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.

Principle: The test substance, typically radiolabeled, is applied to soil samples which are then incubated under controlled aerobic or anaerobic conditions. At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products.

Detailed Protocol:

-

Soil Selection and Preparation: Select and characterize at least three different soil types with varying properties (e.g., texture, organic carbon content, pH). Sieve the soils and adjust the moisture content.

-

Test Substance Application: Apply the test substance (e.g., 14C-labeled this compound) to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Incubate the treated soil in a flow-through system or biometer flasks that allow for the continuous supply of air and trapping of evolved CO2.

-

Anaerobic: After an initial aerobic phase to allow for microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: At appropriate intervals, collect replicate soil samples.

-

Extraction: Extract the soil samples with suitable solvents to recover the parent compound and its transformation products.

-

Analysis: Analyze the extracts using techniques such as liquid scintillation counting (LSC) for total radioactivity and high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for the separation and quantification of the parent compound and its metabolites.

-

Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the parent compound and identify major transformation products.

Adsorption/Desorption Using a Batch Equilibrium Method (Based on OECD Guideline 106)

This guideline describes a laboratory test method to determine the adsorption and desorption of a chemical to and from soil.

Principle: Aqueous solutions of the test substance of known concentration are equilibrated with known amounts of soil. The concentration of the test substance in the aqueous phase is measured after separation of the two phases, and the amount adsorbed to the soil is calculated.

Detailed Protocol:

-

Soil and Test Solution Preparation: Use a minimum of five different soil types. Prepare a stock solution of the test substance (e.g., this compound) in a 0.01 M CaCl2 solution.

-

Preliminary Test: Conduct a preliminary test to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.

-

Adsorption Phase:

-

Add a known volume of the test solution to a known mass of soil in a centrifuge tube.

-

Equilibrate the soil-solution suspension by shaking at a constant temperature for the predetermined equilibration time.

-

Separate the soil and aqueous phases by centrifugation.

-

Analyze the concentration of the test substance in the supernatant.

-

-

Desorption Phase (Optional): After the adsorption equilibrium is reached, replace a portion of the supernatant with a fresh solution of 0.01 M CaCl2 and re-equilibrate to determine the extent of desorption.

-

Data Analysis: Calculate the amount of test substance adsorbed to the soil. Determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients and the organic carbon-normalized adsorption coefficient (Koc).

Bioconcentration in Fish: Flow-Through Method (Based on OECD Guideline 305)

This guideline describes a procedure for determining the bioconcentration of a chemical in fish.

Principle: Fish are exposed to the test substance at a constant concentration in a flow-through system for a defined period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the test substance in the fish tissue and in the water is measured at intervals during both phases.

Detailed Protocol:

-

Test Organism: Select a suitable fish species (e.g., rainbow trout, bluegill sunfish).

-

Test Conditions: Maintain a continuous flow of water with a constant concentration of the test substance during the uptake phase.

-

Uptake Phase: Expose the fish to the test substance for a period sufficient to reach a steady-state concentration in the fish tissue (typically up to 28 days).

-

Depuration Phase: Transfer the fish to a clean, flowing water system and monitor the elimination of the test substance from their tissues.

-

Sampling and Analysis:

-

At selected time intervals during both phases, sample fish and water.

-

Analyze the concentration of the test substance in the fish tissue (whole body or specific organs) and in the water samples.

-

-

Data Analysis: Calculate the uptake and depuration rate constants (k1 and k2). The steady-state bioconcentration factor (BCFss) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. The kinetic bioconcentration factor (BCFk) is calculated as the ratio of the uptake rate constant to the depuration rate constant (k1/k2).

Conclusion

This compound is characterized by its relatively low persistence in the environment, primarily due to efficient microbial degradation in both soil and aquatic systems. Its high water solubility and low adsorption to soil particles suggest a potential for mobility, although its rapid degradation often limits the extent of leaching. Furthermore, this compound exhibits a very low potential for bioaccumulation in aquatic organisms. The environmental fate of this compound is significantly influenced by local conditions such as microbial population, temperature, and the presence of organic matter. A thorough understanding of these factors is crucial for assessing the potential environmental impact of its use.

References

The Silent Toll: An In-Depth Toxicological Profile of Endothall on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Endothall, a widely utilized herbicide for controlling aquatic and terrestrial weeds, presents a complex toxicological profile for non-target organisms. Its impact varies significantly depending on the chemical formulation—ranging from the less toxic dipotassium salt to the more potent monoamine salt and acid forms. This technical guide synthesizes the current understanding of this compound's effects on a variety of non-target species, details the experimental approaches used to assess its toxicity, and elucidates its molecular mechanism of action.

Quantitative Toxicological Data

The toxicity of this compound to non-target organisms is summarized below, with data presented for various species and formulations. The values, primarily LC50 (lethal concentration for 50% of a population) and LD50 (lethal dose for 50% of a population), are crucial for assessing the acute risk posed by this herbicide.

Aquatic Organisms

This compound's impact on aquatic life is a primary concern due to its direct application to water bodies. The toxicity varies considerably with the formulation.

| Organism | Formulation | LC50 (96-hour) | Reference |

| Fish | |||

| Rainbow Trout (Oncorhynchus mykiss) | Dipotassium Salt (40.3%) | 230 - 450 ppm | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | Dipotassium Salt (40.3%) | 343 - 450 ppm | [1] |

| Channel Catfish (Ictalurus punctatus) | Dipotassium Salt (40.3%) | >150 ppm | [1] |

| Sheepshead Minnow (Cyprinodon variegatus) | Technical Acid | 39 - 110 ppm | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | Monoamine Salt | 0.19 - 2.0 ppm | [1] |

| Sheepshead Minnow (Cyprinodon variegatus) | Monoamine Salt | 0.19 - 2.0 ppm | |

| Invertebrates | |||

| Water Flea (Daphnia magna) | Dipotassium Salt | 240 - 740 ppm | |

| Mysid Shrimp (Americamysis bahia) | Technical Acid | 39 - 110 ppm | |

| Water Flea (Daphnia magna) | Monoamine Salt | 0.19 - 2.0 ppm | |

| Mysid Shrimp (Americamysis bahia) | Monoamine Salt | 0.19 - 2.0 ppm | |

| Scud (Amphipoda) | Dipotassium Salt (40.3%) | 313 ppm |

Terrestrial Organisms

The risk to terrestrial animals arises from the use of this compound as a desiccant on crops and from incidental exposure.

| Organism | Formulation | LD50 | Reference |

| Birds | |||

| Mallard Duck (Anas platyrhynchos) | Dipotassium Salt | 344 mg/kg (21-day) | |

| Bobwhite Quail (Colinus virginianus) | Dipotassium Salt | >5,000 ppm (8-day dietary) | |

| Mallard Duck (Anas platyrhynchos) | Dipotassium Salt | >5,000 ppm (8-day dietary) | |

| Mammals | |||

| Rat (Rattus norvegicus) | Acid Form | 35 - 51 mg/kg (oral) | |

| Rat (Rattus norvegicus) | Sodium Salt | 182 - 197 mg/kg (oral) | |

| Guinea Pig (Cavia porcellus) | Disodium Salt | 250 mg/kg (oral) | |

| Rabbit (Oryctolagus cuniculus) | Disodium Salt | 100 mg/kg (dermal) |

Experimental Protocols

Toxicological evaluations of this compound generally adhere to standardized guidelines established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). While specific study reports are often proprietary, the methodologies follow established protocols.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (Following OECD TG 203 or EPA 850.1075): This test determines the LC50 of this compound in fish.

-

Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Fathead Minnow (Pimephales promelas).

-

Methodology: Fish are exposed to a range of this compound concentrations in a static or flow-through system for 96 hours. Observations on mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours. Water quality parameters such as pH, temperature, and dissolved oxygen are monitored.

-

-

Invertebrate Acute Immobilisation Test (Following OECD TG 202 or EPA 850.1010): This test assesses the EC50 (immobilization) in aquatic invertebrates.

-

Test Species: Daphnia magna is a standard test organism.

-

Methodology: Neonate daphnids (less than 24 hours old) are exposed to various concentrations of this compound for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to determine the EC50.

-

Figure 1: Generalized workflow for aquatic toxicity testing.

Avian Toxicity Testing

-

Avian Acute Oral Toxicity Test (Following OECD TG 223 or EPA 850.2100): This test is designed to determine the acute oral LD50.

-

Test Species: Mallard ducks (Anas platyrhynchos) and Bobwhite quail (Colinus virginianus) are commonly used.

-

Methodology: Birds are administered a single oral dose of this compound. They are then observed for at least 14 days for mortality and signs of toxicity. Body weight and food consumption are monitored.

-

-

Avian Dietary Toxicity Test (Following OECD TG 205 or EPA 850.2200): This test determines the LC50 from dietary exposure.

-

Test Species: Mallard ducklings and Bobwhite quail chicks are typically used.

-

Methodology: Birds are fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period on a clean diet. Mortality, clinical signs, body weight, and food consumption are recorded.

-

Mammalian Toxicity Testing

-

Acute Oral Toxicity (Following OECD TG 420, 423, or 425): These stepwise procedures are used to determine the LD50 in mammals.

-

Test Species: The rat (Rattus norvegicus) is the preferred species.

-

Methodology: A single dose of this compound is administered orally to a small number of animals. The dose for the next animal or group of animals is adjusted up or down depending on the outcome. This process continues until the LD50 can be estimated. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Signaling Pathways of Toxicity

The primary mechanism of this compound's toxicity in non-target organisms, particularly in plants and likely extending to animals, involves the inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) . These enzymes are crucial for a vast array of cellular processes, and their inhibition leads to a cascade of downstream effects.

Figure 2: this compound's primary signaling pathway via PP1/PP2A inhibition.

The inhibition of PP1 and PP2A leads to the hyperphosphorylation of numerous substrate proteins that are normally dephosphorylated by these enzymes. This disruption of the cellular phosphorylation-dephosphorylation balance has several key consequences:

-

Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G1/S and G2/M checkpoints. This is likely due to the altered phosphorylation state of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and the retinoblastoma protein (Rb).

-

Disruption of Microtubule Dynamics: The proper formation and function of the mitotic spindle are highly dependent on the phosphorylation status of microtubule-associated proteins. This compound-induced inhibition of phosphatases leads to malformed spindles and disorganized microtubule structures, ultimately interfering with cell division.

-

Induction of Apoptosis: The culmination of cell cycle disruption and cellular stress often leads to programmed cell death, or apoptosis. While the precise apoptotic pathway activated by this compound is still under investigation, it is a likely consequence of the widespread cellular dysfunction caused by PP1/PP2A inhibition.

In addition to this primary mechanism, other toxic effects of this compound have been reported, including interference with plant respiration, lipid biosynthesis, and protein synthesis. The relationship between these effects and the inhibition of protein phosphatases is an area of ongoing research.

Figure 3: Logical relationship of this compound's toxic mechanisms.

References

The Bioaccumulation Potential of Endothall in Aquatic Ecosystems: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the bioaccumulation potential of Endothall, a widely used aquatic herbicide. This document synthesizes available quantitative data, details common experimental protocols for assessing bioaccumulation, and visually represents key processes to support research and environmental risk assessment efforts.

Executive Summary

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is quantitatively expressed through parameters such as the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the octanol-water partition coefficient (Kow). A low Kow value generally indicates low lipophilicity and, consequently, a lower tendency to accumulate in the fatty tissues of organisms. The BCF is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water.

The available data for this compound, summarized in Table 1, consistently demonstrate its low bioaccumulation potential.

| Parameter | Value | Species | Comments | Source |

| Bioconcentration Factor (BCF) | < 1 | Bluegill (Lepomis macrochirus) | Whole body BCF. This value is also supported by calculations based on water solubility. | |

| 0.003 - 0.008 | Bluegills | Field study with a 5 mg/L dipotassium this compound water concentration. No residue was detected in fish flesh after 72 hours. | ||

| ~1 | Fish (general) | General reported BCF, with a range of 0.003 to 10 depending on species and environmental conditions. | ||

| 10 | Mosquitofish (Gambusia affinis) | Observed in a modified Metcalf model ecosystem. | ||

| 150 | Water flea (Daphnia) | Residue concentrations were transient and not passed along trophic levels. | ||

| 63 | Green algae | Residue concentrations were transient and not passed along trophic levels. | ||

| 36 | Snail | Residue concentrations were transient and not passed along trophic levels. | ||

| Octanol-Water Partition Coefficient (log Kow) | 1.91 | Not Applicable | A low log Kow value indicates high water solubility and low potential for partitioning into lipids. | |

| Very low | Not Applicable | Indicated by very low octanol/water partition coefficients. |

Experimental Protocols for Bioaccumulation Assessment

The determination of a chemical's bioconcentration factor is typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals 305 and the US EPA Office of Chemical Safety and Pollution Prevention (OCSPP) 850.1730. These protocols provide a framework for the aqueous and dietary exposure of fish to a test substance to ensure data quality and comparability.

Generalized Protocol for a Fish Bioconcentration Study (based on OECD 305)

This section outlines a typical experimental workflow for determining the BCF of a substance like this compound in fish.

Objective: To determine the bioconcentration factor (BCF) of this compound in a selected fish species.

Test Organism: A species such as Bluegill (Lepomis macrochirus), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas) is commonly used. Healthy, juvenile fish free of observable diseases are selected for the study.

Test System: A flow-through system is preferred to maintain constant concentrations of the test substance and water quality parameters. The system consists of exposure tanks for the test concentrations and a control tank receiving only clean water.

Test Phases: The study is divided into two phases:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in the water for a defined period, typically 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish samples are collected at regular intervals for analysis.

-

Depuration Phase: Following the uptake phase, the remaining fish are transferred to a clean water environment (free of the test substance) and observed for a period during which the substance is eliminated from their bodies. Fish and water samples continue to be collected to determine the rate of depuration.

Water Quality: Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are monitored and maintained within a narrow range suitable for the test species.

Feeding: Fish are fed a standard diet daily to maintain their health and body weight.

Sample Analysis: The concentration of this compound in water and fish tissue samples is determined using a validated analytical method, such as gas chromatography or liquid chromatography-mass spectrometry.

Data Analysis: The BCF is calculated as the ratio of the concentration of the test substance in the fish (Cf) to the concentration in the water (Cw) at steady-state (BCFss = Cf / Cw). A kinetic BCF (BCFk) can also be calculated from the uptake and depuration rate constants.

Visualizations

Experimental Workflow for a Bioaccumulation Study

Caption: Workflow for a standard fish bioaccumulation study.

Simplified Metabolic Pathway of this compound in Aquatic Environments

The primary mechanism for the breakdown of this compound in aquatic systems is microbial degradation. While detailed enzymatic steps are complex and involve various microorganisms, the overall pathway involves the cleavage of the ether bridge and subsequent metabolism into common biochemical compounds.

Caption: Simplified microbial degradation pathway of this compound.

Conclusion

References

The History and Development of Endothall as a Herbicide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, has been a significant tool in weed management for over seven decades. This technical guide provides a comprehensive overview of the history, development, and herbicidal properties of this compound. It delves into its chemical synthesis, formulation development, and multifaceted mode of action as a protein phosphatase 2A inhibitor. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on its efficacy and toxicology, and a visual representation of its molecular mechanism of action.

Introduction

This compound, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a selective contact herbicide.[1][2] Initially investigated for terrestrial applications, its primary and most effective use has been in the control of submersed aquatic weeds and algae.[1][3] This guide traces the journey of this compound from its discovery to its current applications, with a focus on the technical details relevant to scientific professionals.

History and Development

The herbicidal potential of this compound was first recognized in the mid-20th century. Its development timeline is marked by a shift from terrestrial to aquatic use, driven by its efficacy in controlling underwater vegetation.

-

1950: The defoliant and desiccant properties of this compound on terrestrial plants were first described by Tischler and his colleagues.[4]

-

1953: The aquatic herbicidal properties of this compound were discovered.

-

1958: The Pennwalt Corporation commenced the formal development of this compound for aquatic applications.

-

1960: this compound was first registered for use as an aquatic herbicide.

Chemical Synthesis and Formulation

This compound is synthesized via a well-established chemical reaction and is formulated in various salt forms to enhance its herbicidal activity and application efficiency.

Synthesis

The synthesis of this compound is a two-step process:

-

Diels-Alder Reaction: The process begins with a Diels-Alder cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile). This reaction forms the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride intermediate.

-

Reduction: The intermediate is then reduced to yield this compound acid.

Formulations

This compound is not applied in its acidic form. Instead, it is converted into various salts to improve its solubility and herbicidal properties. The two primary formulations are:

-

Dipotassium Salt: This formulation, marketed under trade names like Aquathol®, is widely used for controlling submersed aquatic plants and is known for its lower toxicity to fish.

-

Mono(N,N-dimethylalkylamine) Salt: Known by trade names such as Hydrothol®, this formulation is particularly effective against algae but exhibits higher toxicity to fish. The herbicidal activity of the amine salts is highest when the alkyl chains contain 12 to 16 carbon atoms.

Mode of Action

The primary mode of action of this compound is the inhibition of protein phosphatase 2A (PP2A), a key enzyme in various cellular processes. This inhibition leads to a cascade of events that ultimately result in plant cell death.

This compound's inhibition of PP2A disrupts the normal dephosphorylation of target proteins involved in cell cycle regulation and microtubule organization. This leads to:

-

Disruption of Microtubule Spindles: this compound causes the formation of malformed microtubule spindles, which are crucial for proper chromosome segregation during mitosis.

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to cell cycle arrest, primarily in the prometaphase stage.

-

Inhibition of DNA Synthesis: this compound has also been shown to inhibit the initiation of the S-phase of the cell cycle, thereby blocking DNA replication.

-

Membrane Disruption and Other Effects: In addition to its primary action on PP2A, this compound can also interfere with lipid biosynthesis, protein and RNA synthesis, and disrupt cell membrane integrity, leading to rapid tissue desiccation.

Signaling Pathway of this compound's Herbicidal Action

Caption: this compound's primary mode of action involves the inhibition of PP2A, leading to disruptions in microtubule dynamics and cell cycle progression, ultimately causing plant cell death.

Quantitative Data

The efficacy and toxicity of this compound have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Herbicidal Efficacy of this compound against Common Aquatic Weeds

| Target Weed Species | Formulation | Application Rate (ppm) | Efficacy | Reference |

| Hydrilla (Hydrilla verticillata) | Dipotassium Salt | 1.0 - 3.0 | Good to Excellent | |

| Eurasian Watermilfoil (Myriophyllum spicatum) | Dipotassium Salt | 1.0 - 3.0 | Good to Excellent | |

| Coontail (Ceratophyllum demersum) | Dipotassium Salt | 3.0 - 5.0 | Good | |

| Pondweeds (Potamogeton spp.) | Dipotassium Salt | 1.0 - 3.0 | Good to Excellent | |

| Filamentous Algae | Amine Salt | 0.05 - 0.5 | Excellent |

Table 2: Toxicological Data for this compound and its Formulations

| Organism | Formulation | Endpoint | Value | Reference |

| Rat (oral) | Technical Grade | LD50 | 51 mg/kg | |

| Rat (oral) | Disodium Salt | LD50 | 198 mg/kg | |

| Rat (oral) | Amine Salt | LD50 | 206 mg/kg | |

| Rainbow Trout (Oncorhynchus mykiss) | Dipotassium Salt | 96-hr LC50 | 230 - 450 ppm | |

| Bluegill (Lepomis macrochirus) | Dipotassium Salt | 96-hr LC50 | 343 - 450 ppm | |

| Water Flea (Daphnia magna) | Amine Salt | 48-hr LC50 | 0.93 ppm | |

| Mysid Shrimp | Amine Salt | 96-hr LC50 | 0.19 - 2.0 ppm |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound.

Synthesis of this compound

Objective: To synthesize this compound acid from furan and maleic anhydride.

Materials:

-

Furan

-

Maleic anhydride

-

Anhydrous ether

-

Catalyst for reduction (e.g., Palladium on carbon)

-

Hydrogen gas source

-

Standard laboratory glassware

Procedure:

-

Diels-Alder Reaction: In a fume hood, dissolve maleic anhydride in anhydrous ether in a round-bottom flask. Slowly add an equimolar amount of furan to the solution. The reaction is exothermic and should be cooled in an ice bath if necessary. Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). The Diels-Alder adduct will precipitate out of the solution.

-

Isolation of Intermediate: Collect the precipitated anhydride by vacuum filtration and wash with cold anhydrous ether.

-

Reduction: Dissolve the anhydride in a suitable solvent (e.g., ethyl acetate). Add a catalytic amount of palladium on carbon. Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere until the reduction is complete.

-

Hydrolysis and Isolation: After the reaction, filter off the catalyst. The resulting solution contains this compound acid. The acid can be isolated by evaporation of the solvent. Further purification can be achieved by recrystallization.

Bioassay for Herbicidal Activity on Aquatic Plants

Objective: To determine the efficacy of this compound on a target aquatic plant species.

Materials:

-

Healthy, axenically cultured target aquatic plants (e.g., Hydrilla verticillata)

-

This compound stock solution of known concentration

-

Growth medium (e.g., Hoagland's solution)

-

Glass beakers or flasks

-

Controlled environment growth chamber (light, temperature, and photoperiod control)

-

Analytical balance

Procedure:

-

Plant Preparation: Select uniform and healthy plant fragments (e.g., 10 cm apical shoots). Allow the plants to acclimate in the growth medium for 24-48 hours under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

-

Treatment Application: Prepare a series of this compound concentrations in the growth medium. Transfer the acclimated plants to the treatment solutions. Include a control group with no this compound.

-

Incubation: Incubate the plants in the growth chamber for a predetermined period (e.g., 7-14 days).

-

Efficacy Assessment: After the incubation period, assess the herbicidal effect. This can be done by:

-

Visual Injury Rating: Score the plants on a scale (e.g., 0 = no injury, 100 = complete death).

-

Biomass Reduction: Harvest the plants, dry them in an oven at 60-70°C to a constant weight, and compare the dry weights of the treated and control groups.

-

Photosynthetic Efficiency: Measure chlorophyll fluorescence using a pulse-amplitude modulation (PAM) fluorometer.

-

Analysis of this compound Residues in Water by GC-MS

Objective: To quantify the concentration of this compound in a water sample.

Materials:

-

Water sample

-

This compound analytical standard

-

Internal standard (e.g., deuterated this compound)

-

Methanol

-

Diazomethane or other methylating agent

-

Solid-phase extraction (SPE) cartridges

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Filter the water sample to remove any particulate matter. Spike the sample with a known amount of the internal standard.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and then with deionized water. Pass the water sample through the cartridge. The this compound will be retained on the sorbent.

-

Elution: Elute the this compound from the cartridge using a suitable solvent, such as methanol.

-

Derivatization: this compound is a polar compound and requires derivatization to be analyzed by GC. Methylate the this compound in the eluate using a methylating agent like diazomethane to form the more volatile dimethyl ester derivative.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. The GC will separate the this compound dimethyl ester from other components in the sample. The MS will detect and quantify the this compound derivative based on its unique mass spectrum.

-

Quantification: Create a calibration curve using known concentrations of the this compound analytical standard. Use the ratio of the peak area of the this compound derivative to the peak area of the internal standard to calculate the concentration of this compound in the original water sample.

Conclusion

This compound has a long and well-documented history as an effective herbicide, particularly for the management of aquatic weeds. Its development from a terrestrial defoliant to a widely used aquatic herbicide highlights its unique chemical properties. The elucidation of its mode of action as a protein phosphatase 2A inhibitor provides a clear understanding of its herbicidal mechanism at the molecular level. This technical guide serves as a comprehensive resource for the scientific community, providing the necessary historical context, chemical information, and methodological details to support further research and development in the field of weed science and herbicide technology.

References

A Technical Deep Dive: Dipotassium vs. Amine Salt Formulations of Endothall

For Researchers, Scientists, and Drug Development Professionals

Endothall, a dicarboxylic acid herbicide, is utilized in various formulations for the management of aquatic and terrestrial weeds. The two primary formulations, the dipotassium salt and the mono(N,N-dimethylalkylamine) salt, exhibit distinct physicochemical properties, toxicological profiles, and efficacies. This technical guide provides a comprehensive comparison of these formulations, detailing their chemical characteristics, mechanisms of action, and the experimental protocols used for their evaluation.

Core Comparative Data

To facilitate a clear understanding of the key differences between the dipotassium and amine salt formulations of this compound, the following tables summarize their physicochemical properties, toxicity to non-target organisms, and environmental fate.

Table 1: Physicochemical Properties of this compound Formulations

| Property | Dipotassium Salt | Amine Salt (mono(N,N-dimethylalkylamine)) | Reference(s) |

| Chemical Name | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, dipotassium salt | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, mono(N,N-dimethylalkylamine) salt | [1][2][3] |

| Molecular Formula | C₈H₈K₂O₅ | Varies based on alkyl chain length | [2][3] |

| Molecular Weight | 262.34 g/mol | Varies | |

| Appearance | Colorless crystals | No data available | |

| Water Solubility | High | High |

Table 2: Acute Toxicity (96-hour LC50) of this compound Formulations to Aquatic Organisms

| Organism | Dipotassium Salt (mg/L) | Amine Salt (mg/L) | Reference(s) |

| Rainbow Trout (Oncorhynchus mykiss) | 230 - 450 | 1.7 | |

| Bluegill (Lepomis macrochirus) | 343 - 450 | 1.0 | |

| Channel Catfish (Ictalurus punctatus) | >150 | 0.5 | |

| Daphnia (Daphnia magna) | 313 | No specific data found |

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population.

Table 3: Environmental Fate of this compound Formulations

| Parameter | Dipotassium Salt | Amine Salt | Reference(s) |

| Aerobic Aquatic Half-life | Approximately 1 week or less | Similar to dipotassium salt | |

| Anaerobic Aquatic Half-life | Longer than aerobic; approx. 10 days | No specific data found | |

| Soil Half-life (aerobic) | 4 to 9 days | No specific data found | |

| Bioconcentration Factor (BCF) | <1 in fish | Not expected to bioconcentrate |

Mechanism of Action: A Multi-pronged Attack on Plant Physiology

This compound's herbicidal activity is not attributed to a single mode of action but rather a cascade of disruptive effects on plant cellular processes. The primary molecular target of this compound is the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and to a lesser extent, Protein Phosphatase 1 (PP1). This inhibition leads to a state of hyperphosphorylation of numerous proteins, disrupting critical signaling pathways that regulate cell division, metabolism, and membrane integrity.

The downstream consequences of protein phosphatase inhibition include:

-

Inhibition of Protein Synthesis: The precise mechanism is not fully elucidated, but it is a recognized effect.

-

Inhibition of Lipid Synthesis: this compound has been shown to interfere with the incorporation of malonic acid into lipids.

-

Disruption of Cell Membrane Integrity: This leads to cellular leakage and desiccation of plant tissues.

-

Interference with Respiration: This contributes to the overall cellular dysfunction and plant death.

The following diagram illustrates the proposed signaling pathway disruption by this compound.

Caption: this compound's primary mechanism of action involves the inhibition of protein phosphatases.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of herbicide formulations. The following sections outline representative methodologies for key analytical, efficacy, and toxicity studies.

Analytical Determination of this compound in Water (EPA Method 548.1)

This method is used for the identification and quantification of this compound in drinking water sources and finished drinking water.

1. Sample Collection and Preservation:

-

Collect grab samples in glass containers.

-

Dechlorinate with sodium thiosulfate if residual chlorine is present.

-

For biologically active samples, acidify to pH 1.5-2 with HCl.

-

Store samples at 4°C away from light.

2. Solid Phase Extraction (SPE):

-

Condition an anion exchange SPE cartridge with appropriate solvents.

-

Pass a 100 mL water sample through the cartridge.

-

Elute the retained this compound with acidic methanol.

3. Derivatization:

-

Add methylene chloride as a co-solvent to the eluate.

-

Heat the mixture to form the dimethyl ester of this compound.

4. Liquid-Liquid Extraction:

-

Add salted reagent water and partition the this compound dimethyl ester into methylene chloride.

5. Concentration and Analysis:

-

Reduce the extract volume under a stream of nitrogen.

-